molecular formula C12H22O11 B7822978 D-Fructose, 4-O-beta-D-galactopyranosyl-

D-Fructose, 4-O-beta-D-galactopyranosyl-

Cat. No.: B7822978
M. Wt: 342.30 g/mol
InChI Key: PFCRQPBOOFTZGQ-VZXVHDRGSA-N
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Description

It does not occur naturally but can be found in heat-treated milk . Lactulose is widely used in the food industry and medicine due to its unique properties and benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lactulose is synthesized from lactose through an isomerization process. The reaction involves the conversion of lactose to lactulose using alkaline catalysts such as sodium hydroxide or calcium hydroxide . The reaction is typically carried out at elevated temperatures ranging from 40°C to 100°C . The reaction conditions, including pH and temperature, are carefully controlled to optimize the yield and purity of lactulose.

Industrial Production Methods

In industrial settings, lactulose is produced by the alkaline isomerization of lactose in the presence of water. The process involves dissolving lactose in water, adding an alkaline catalyst, and heating the mixture to the desired temperature . The reaction mixture is then neutralized, and lactulose is purified through crystallization or chromatography techniques . The final product is a high-purity lactulose concentrate suitable for various applications.

Comparison with Similar Compounds

Lactulose can be compared with other similar disaccharides, such as:

    Lactose: Lactose is a naturally occurring disaccharide composed of galactose and glucose.

    Lactitol: Lactitol is a sugar alcohol derived from lactulose through reduction.

    Lactobionic Acid: Lactobionic acid is an oxidation product of lactulose.

Lactulose is unique due to its dual role as a prebiotic and osmotic laxative, making it valuable in both medical and food applications .

Properties

IUPAC Name

(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8+,9+,10-,11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCRQPBOOFTZGQ-VZXVHDRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4618-18-2
Record name Lactulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4618-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LACTULOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U7D5QH5AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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